3,4-Diacetoxybenzaldehyde
Overview
Description
3,4-Diacetoxybenzaldehyde is an organic compound with the molecular formula C11H10O5 and a molecular weight of 222.20 . It is a solid at 20°C .
Synthesis Analysis
A patent describes the synthesis of a similar compound, 3,4-dihydroxybenzaldehyde, which might provide insights into the synthesis of 3,4-Diacetoxybenzaldehyde .Molecular Structure Analysis
The molecular structure of 3,4-Diacetoxybenzaldehyde consists of 11 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . More detailed structural analysis may require specific tools or software .Physical And Chemical Properties Analysis
3,4-Diacetoxybenzaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 359.1±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 55.7±0.3 cm3, a polar surface area of 70 Å2, and a molar volume of 176.4±3.0 cm3 .Scientific Research Applications
Biomaterial Development
3,4-Dihydroxybenzaldehyde, a derivative of catechol, has been used to modify collagen and prepare hydrogels. These hydrogels demonstrated increased thermal stability and enhanced resistance to enzymatic degradation, suggesting potential applications in biomedical materials. The favorable biocompatibility of these hydrogels further underscores their promise in this field (Duan et al., 2018).
Enzymatic Synthesis
Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde-PA) has been acetylated to produce a mixture of 3-acetoxy and 3,4-diacetoxy derivatives using various lipases. This enzymatic approach offers selectivity and efficiency in the synthesis of these compounds, highlighting its utility in organic synthesis (Divakar, 2003).
Fragrance and Pharmaceutical Industry
3,4-Methylenedioxybenzaldehyde, closely related to 3,4-dihydroxybenzaldehyde, is extensively used in fragrance and pharmaceutical preparations. Its synthesis through Oppenauer's oxidation demonstrates the importance of this compound in various industrial applications (Borzatta et al., 2009).
Green Chemistry Applications
The compound has been involved in the study of green chemistry applications, particularly in remote benzylic C(sp3)–H oxyfunctionalization. This demonstrates its potential role in the development of environmentally friendly synthesis methods for aromatic carbonyl compounds (Jiang et al., 2014).
Electrochemical Applications
The electrochemical properties of 3,4-dihydroxybenzaldehyde have been studied, indicating its potential application in electrochemical sensors and devices. The compound's behavior in different conditions sheds light on its versatility and utility in this domain (Nematollahi & Golabi, 2000).
Safety And Hazards
properties
IUPAC Name |
(2-acetyloxy-4-formylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-7(13)15-10-4-3-9(6-12)5-11(10)16-8(2)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHMNJKAVNPOOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363988 | |
Record name | 3,4-Diacetoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diacetoxybenzaldehyde | |
CAS RN |
67727-64-4 | |
Record name | 3,4-Diacetoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Diacetoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.